2-Ethylbenzimidazole
Overview
Description
2-Ethylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is a part of a broader class of benzimidazoles that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 2-ethylbenzimidazole derivatives can be achieved through various methods. For instance, 1-(pyridine-3-methyl) 2-ethylbenzimidazole is synthesized by reacting 2-ethylbenzimidazole with 3-chloromethylpyridine . Similarly, 2-arylbenzimidazoles, which are structurally related to 2-ethylbenzimidazole, can be synthesized from o-phenylenediamines and aromatic aldehydes in a molecular sieves-methanol system . These methods demonstrate the versatility in synthesizing benzimidazole derivatives by modifying the substituents on the benzimidazole core.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a nickel complex with 2-amino-1-ethylbenzimidazole as a co-ligand was determined using X-ray absorption spectroscopy, revealing coordination through the endocyclic nitrogen atom . Additionally, the structural characterization of 2-seleno-1-methylbenzimidazole demonstrated the existence of the selone tautomer, supported by single crystal X-ray diffraction and NMR data .
Chemical Reactions Analysis
Benzimidazole derivatives undergo a variety of chemical reactions. 2-Aminobenzimidazole, a related compound, reacts with α,β-unsaturated carboxylic acid derivatives to form pyrimido[1,2-a]benzimidazolones, with the structure confirmed by NMR and chemical manipulations . The reactivity of these compounds can be further explored to synthesize novel benzimidazole derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-ethylbenzimidazole derivatives are influenced by their molecular structure. For instance, 2-ethyl-5-methylbenzimidazole exhibits significant inhibitory activity against heme synthesis, suggesting a potential mechanism involving nucleic acid biosynthesis . The antibacterial activity of 1-(pyridine-3-methyl) 2-ethylbenzimidazole against various fungi and bacteria indicates its potential as an antimicrobial agent, although it shows no significant activity against Escherichia coli and Staphylococcus aureus .
Scientific Research Applications
Neurotropic Effects on Molluscan Neurons
2-Ethylbenzimidazole hydrochloride demonstrates neurotropic effects on molluscan neurons, potentially influencing various types of ion channels (Gamma et al., 2002).
Inhibition of Heme Synthesis
2-Ethyl-5-methylbenzimidazole exhibits inhibitory effects on the synthesis of heme in chicken erythrocytes, suggesting a fundamental role in nucleic acid biosynthesis (Abbott & Dodson, 1954).
Antibacterial Activity
1-(Pyridine-3-methyl) 2-ethylbenzimidazole, derived from 2-ethylbenzimidazole, shows antibacterial activity against certain pathogens, including higher antifungal activity against specific fungi (Qingling et al., 2009).
Biofilm Inhibition and Dispersion
2-Aminobenzimidazole derivatives, related to 2-ethylbenzimidazole, are effective in inhibiting and dispersing biofilms of various gram-positive bacteria through a zinc-dependent mechanism (Rogers, Huigens, & Melander, 2009).
Fungicide Detection
2-Ethylbenzimidazole derivatives are utilized in developing antibodies for detecting benzimidazole-type fungicides, which are extensively used in agriculture (Zikos et al., 2015).
Corrosion Inhibition
Benzimidazole derivatives, including those related to 2-ethylbenzimidazole, have potential applications as corrosion inhibitors for metals in acidic environments, as indicated by theoretical and experimental studies (Obot & Obi-Egbedi, 2010).
Antimicrobial Potential
Benzimidazole scaffolds, including 2-ethylbenzimidazole derivatives, possess significant antimicrobial potential, making them promising candidates for the development of new therapeutic agents (Tahlan, Kumar, & Narasimhan, 2019).
Polymer Electrolytes in Fuel Cells
Polybenzimidazole films, which can include 2-ethylbenzimidazole, are explored as polymer electrolytes in fuel cells due to their proton conductivity and low methanol vapor permeability (Wainright et al., 1995).
Safety And Hazards
Future Directions
Benzimidazole compounds, including 2-ethylbenzimidazole, have been recently mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . The development of imidazole- and benzimidazole-based drugs is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
properties
IUPAC Name |
2-ethyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCCOYAKYCWDOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171664 | |
Record name | 2-Ethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbenzimidazole | |
CAS RN |
1848-84-6 | |
Record name | 2-Ethylbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1848-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001848846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylbenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylbenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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